molecular formula C15H11IN2O2 B2907158 (2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-25-2

(2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2907158
CAS No.: 327075-25-2
M. Wt: 378.169
InChI Key: ZMFQRAMKQAWGKF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide” is an α,β-unsaturated cyanoenamide derivative characterized by a conjugated enamide backbone with a cyano group at the α-position. The molecule features a 2-iodophenylamide substituent and a 5-methylfuran-2-yl group at the β-position.

Properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQRAMKQAWGKF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve thermal stability (e.g., 25b: m.p. 225–227°C) . Bulkier aromatic systems (e.g., naphthalene in 36a) reduce yields (51.42%) compared to simpler analogs . Halogenated derivatives (e.g., iodine in the target compound, fluorine in 0725-0054) may enhance binding to biological targets via halogen bonds .
  • Synthetic Trends :

    • Higher yields (>80%) are achieved with electron-rich aldehydes (e.g., 2,3-methylenedioxybenzaldehyde in 37a) .
    • Thiophene/benzothiophene cores (e.g., 36a, 25b) are common in kinase inhibitors due to their planar, conjugated systems .

Spectroscopic and Analytical Comparisons

Table 2: NMR and MS Data of Selected Analogs

Compound $ ^1H $ NMR (DMSO-d₆, δ ppm) $ ^{13}C $ NMR (DMSO-d₆, δ ppm) EI-MS (m/z)
36a Vinyl-H: 8.45 (s); NH: 12.03 (s) 94.41 (CN), 145.08 (C=O) 404.62 [M⁺]
25b Vinyl-H: 8.45 (s); NH: 12.03 (s) 133.37 (CF₃-C), 157.40 (C=O) 418.81 [M⁺]
30a Aromatic H: 7.97–8.15 (d, J=8.5 Hz) 125.42 (C-F), 148.00 (C=O) 404.62 [M⁺]

Key Observations:

  • Vinyl Proton Signals : All compounds show a characteristic singlet for the α,β-unsaturated vinyl proton near δ 8.45 ppm .
  • Carbonyl Resonances : The enamide carbonyl appears at δ 145–157 ppm, influenced by substituent electronic effects .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) align with calculated masses (e.g., 404.62 for 36a vs. 404.62 g/mol theoretical) .

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